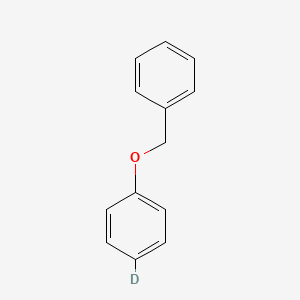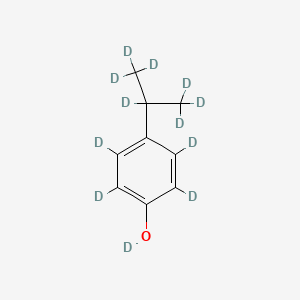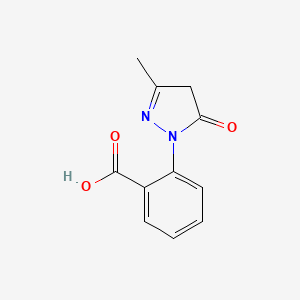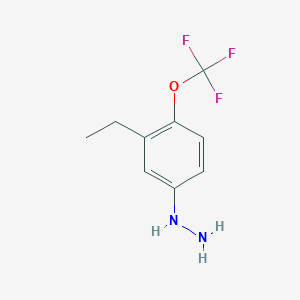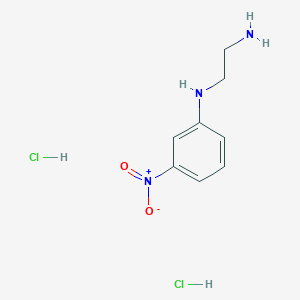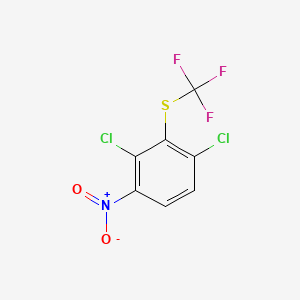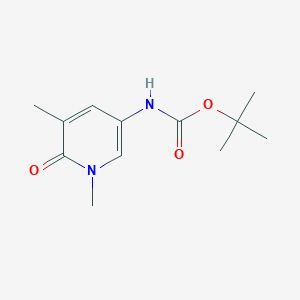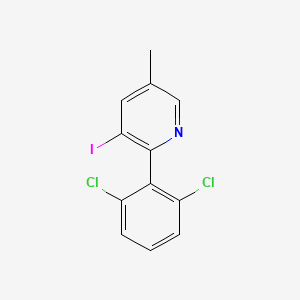
2-(2,6-Dichlorophenyl)-3-iodo-5-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dichlorophenyl)-3-iodo-5-methylpyridine is an organic compound characterized by the presence of dichlorophenyl, iodo, and methyl groups attached to a pyridine ring
Métodos De Preparación
The synthesis of 2-(2,6-Dichlorophenyl)-3-iodo-5-methylpyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often involve the use of solvents like dimethylformamide or dimethyl sulfoxide and temperatures ranging from room temperature to reflux .
Análisis De Reacciones Químicas
2-(2,6-Dichlorophenyl)-3-iodo-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine) on the aromatic ring.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key reaction for the synthesis of this compound.
Aplicaciones Científicas De Investigación
2-(2,6-Dichlorophenyl)-3-iodo-5-methylpyridine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: It may be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound’s derivatives could be explored for their therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dichlorophenyl)-3-iodo-5-methylpyridine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular processes. For example, similar compounds like diclofenac inhibit cyclooxygenase enzymes, reducing the production of prostaglandins involved in inflammation and pain .
Comparación Con Compuestos Similares
2-(2,6-Dichlorophenyl)-3-iodo-5-methylpyridine can be compared with other similar compounds such as:
2,6-Dichlorophenylacetic acid: This compound shares the dichlorophenyl group but differs in its functional groups and overall structure.
2,6-Dichlorophenyl isocyanate: Another compound with the dichlorophenyl group, used in different industrial applications.
Propiedades
Fórmula molecular |
C12H8Cl2IN |
|---|---|
Peso molecular |
364.01 g/mol |
Nombre IUPAC |
2-(2,6-dichlorophenyl)-3-iodo-5-methylpyridine |
InChI |
InChI=1S/C12H8Cl2IN/c1-7-5-10(15)12(16-6-7)11-8(13)3-2-4-9(11)14/h2-6H,1H3 |
Clave InChI |
SFVFEVUHUOKMKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1)C2=C(C=CC=C2Cl)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



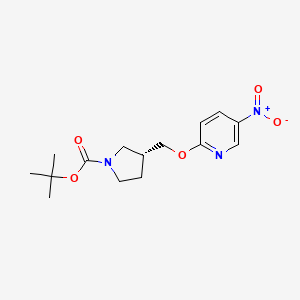
![8-chloro-3,4-dihydro-2h-benzo[1,4]oxazine HCl](/img/structure/B14037198.png)

